5-(Furan-3-yl)pyridin-2-amine

Medicinal Chemistry Fragment-Based Drug Discovery Structure-Activity Relationship (SAR)

Medicinal chemists often assume heterocyclic isomers are interchangeable, leading to failed SAR campaigns. Generic substitution between 3-furyl and 2-furyl regioisomers alters biaryl dihedral angles and pKa, fundamentally changing binding interactions. 5-(Furan-3-yl)pyridin-2-amine provides a defined 3-furyl pharmacophore vector with a validated 2-aminopyridine hinge-binding motif. - Distinct 3-furyl vector: ΔpKa ≈ 0.17 vs. 2-furyl isomer, impacting solubility and permeability - Low MW (160.17 g/mol) for high ligand efficiency in fragment-based screening - In stock with standard packs: 10 mg, 50 mg, 100 mg, and bulk custom

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
Cat. No. B12884404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Furan-3-yl)pyridin-2-amine
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1C2=COC=C2)N
InChIInChI=1S/C9H8N2O/c10-9-2-1-7(5-11-9)8-3-4-12-6-8/h1-6H,(H2,10,11)
InChIKeyGFNPPRHIFLDJQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Furan-3-yl)pyridin-2-amine: Core Scaffold for Fragment & Kinase Libraries


5-(Furan-3-yl)pyridin-2-amine is a heteroaromatic building block, consisting of a 2-aminopyridine core and a 3-furyl substituent . As part of the broader furan-2-amine class, this biaryl scaffold is employed in medicinal chemistry for constructing compound libraries targeting ATP-binding pockets . Its structural configuration presents a distinct vector from its more common 2-furyl isomer, which influences both its intermolecular binding interactions and its physical properties in synthesis .

Why 5-(Furan-3-yl)pyridin-2-amine Cannot Be Replaced by Its Isomers


In medicinal chemistry, generic substitution between closely related heterocyclic isomers is scientifically unsound due to divergent vector geometries and electronic properties. While a simple substitution of 5-(Furan-3-yl)pyridin-2-amine with its 2-furyl regioisomer may appear cost-neutral, the shift in the furan attachment point fundamentally alters the biaryl dihedral angle and the placement of the heteroatom oxygen . This leads to measurable differences in predicted physicochemical parameters such as pKa, which impact solubility and permeability . For structure-activity relationship (SAR) campaigns, substituting the furan-3-yl group with a thiophene analog further changes the molecular weight and lipophilicity (ClogP) profile, potentially affecting membrane passage and off-target binding . Therefore, the specific 3-furyl vector is not an arbitrary substitution but a defined pharmacophore element with distinct property vectors critical for lead optimization [1].

Quantitative Evidence: 5-(Furan-3-yl)pyridin-2-amine vs. Analogs


Regioisomeric Impact: 3-Furyl vs. 2-Furyl Attachment

5-(Furan-3-yl)pyridin-2-amine differs fundamentally from its regioisomer, 5-(furan-2-yl)pyridin-2-amine, in its predicted physicochemical properties. Computational predictions indicate a quantifiable difference in acid dissociation constant (pKa) and a contrasting topological polar surface area (TPSA). These parameters are critical for assessing solubility, permeability, and hydrogen-bonding capacity in a drug discovery context .

Medicinal Chemistry Fragment-Based Drug Discovery Structure-Activity Relationship (SAR)

Heteroatom Impact: Furan vs. Thiophene Analog

Replacing the oxygen atom in the furan ring of 5-(Furan-3-yl)pyridin-2-amine with a sulfur atom yields 5-(Thiophen-3-yl)pyridin-2-amine. This bioisosteric substitution results in a quantifiable change in molecular weight and a substantial, albeit qualitative, increase in lipophilicity (ClogP). While the thiophene analog may enhance membrane permeability, the furan-3-yl compound offers a lower molecular weight and a distinct hydrogen-bond acceptor pattern, which can be crucial for achieving specific kinase selectivity profiles .

Medicinal Chemistry Bioisosterism Physicochemical Profiling

Synthetic Efficiency: One-Pot Access to 3-Furyl Derivatives

Pyridylfuran-2-amines, a class that includes the target compound's regioisomers, have been synthesized with high efficiency using a facile one-pot three-component reaction. This methodology achieves isolated yields in the range of 82–93% for related compounds, demonstrating the potential for a highly atom-economical and scalable synthetic route [1]. While the exact yield for 5-(furan-3-yl)pyridin-2-amine itself has not been isolated in a head-to-head study, this class-level data strongly suggests that the furan-3-yl isomer can be accessed with comparable high efficiency, unlike some other heteroaromatic substitutions which may require multi-step, lower-yielding syntheses.

Synthetic Chemistry Medicinal Chemistry Library Synthesis

Kinase Inhibition Potential: Privileged Hinge-Binding Scaffold

The 2-aminopyridine moiety, which forms the core of 5-(Furan-3-yl)pyridin-2-amine, is a well-established 'hinge-binding' motif for the ATP-binding pocket of numerous kinases [1]. Patents and structural biology efforts highlight the utility of 2-aminopyridine derivatives as potent inhibitors of enzymes such as DYRK1A and various tyrosine kinases [1][2]. This class-level evidence confirms the target compound's potential as a foundational fragment for designing kinase inhibitors. Its specific 3-furyl vector offers a unique trajectory for extending into the solvent-exposed region or back pocket of the kinase active site, differentiating it from other 2-aminopyridine-based fragments.

Kinase Drug Discovery Fragment-Based Screening Molecular Pharmacology

Chemical Space Expansion via Heterocyclic Fusions

The 3-furyl vector on the pyridine ring serves as a unique synthetic handle for further derivatization, enabling the construction of complex, three-dimensional molecules that are distinct from those generated from the 2-furyl isomer. This is demonstrated by its use as a core component in more elaborate structures, such as 3-[1-(2,3-Difluoro-4-piperidin-3-yloxyphenyl)tetrazol-5-yl]-5-(furan-3-yl)pyridin-2-amine, a molecule with a molecular weight of 466.4 g/mol [1]. This indicates that the furan-3-yl group does not hinder further functionalization and allows medicinal chemists to access a unique region of chemical space not easily reached by its regioisomers.

Medicinal Chemistry Chemical Biology Lead Optimization

Application Scenarios for 5-(Furan-3-yl)pyridin-2-amine


Fragment-Based Lead Discovery for Kinase Targets

As a core scaffold, 5-(Furan-3-yl)pyridin-2-amine is an ideal fragment for initial screening campaigns against kinase targets. Its 2-aminopyridine moiety is a validated hinge-binding motif . Its low molecular weight (160.17 g/mol) provides high ligand efficiency, while the 3-furyl group offers a unique vector for growing the fragment into the ATP-binding pocket's selectivity-determining regions .

Parallel Library Synthesis and SAR Exploration

Procure this compound to serve as a versatile starting material in parallel synthesis. The high-yielding, one-pot multicomponent reactions established for pyridylfuran-2-amines (82-93% yield) provide a robust and scalable synthetic entry point. This allows for rapid generation of diverse compound libraries around the 5-(furan-3-yl)pyridin-2-amine core, enabling efficient structure-activity relationship (SAR) studies across a broad range of biological targets.

Physicochemical Property Profiling in Lead Optimization

Utilize 5-(Furan-3-yl)pyridin-2-amine as a benchmark for evaluating the impact of heteroaromatic substitutions on key drug-like properties. Direct comparison with its 2-furyl isomer (pKa 5.93±0.13) and thiophene analog (MW 176.24) provides a quantitative framework for understanding how subtle structural changes influence pKa, lipophilicity, and solubility. This makes it a valuable tool for training predictive models and guiding lead optimization efforts.

Design and Synthesis of Novel Biaryl Chemical Probes

The furan-3-yl group serves as a key synthetic handle for introducing additional diversity. This compound can be directly integrated into more complex architectures, as seen in derivatives like 3-[1-(2,3-Difluoro-4-piperidin-3-yloxyphenyl)tetrazol-5-yl]-5-(furan-3-yl)pyridin-2-amine (MW 466.4) . This demonstrates its utility in creating novel chemical probes for investigating biological pathways or for generating new, patentable chemical entities.

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